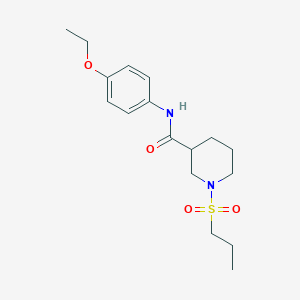
N-(4-ethoxyphenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethoxyphenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide, also known as EPPC, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
作用机制
N-(4-ethoxyphenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide works by binding to the active site of COX-2, inhibiting its activity and preventing the production of prostaglandins. This mechanism of action is similar to that of nonsteroidal anti-inflammatory drugs (NSAIDs), such as aspirin and ibuprofen. However, this compound has been found to be more selective for COX-2 than NSAIDs, which can also inhibit the activity of COX-1, an enzyme that plays a role in the production of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects
In addition to its effects on COX-2, this compound has been found to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of certain ion channels, such as TRPV1, which is involved in pain perception. This compound has also been found to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
实验室实验的优点和局限性
One of the main advantages of using N-(4-ethoxyphenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide in lab experiments is its selectivity for COX-2, which allows for more specific targeting of this enzyme than NSAIDs. Additionally, this compound has been found to be relatively stable and easy to handle in lab settings. However, there are also some limitations to using this compound in lab experiments. For example, this compound has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
未来方向
There are several potential future directions for research on N-(4-ethoxyphenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide. One area of interest is the development of new pain medications based on this compound. Researchers may also explore the potential of this compound as an antioxidant and its potential applications in the treatment of diseases such as Alzheimer's and Parkinson's. Additionally, further research may be needed to fully understand the mechanisms of action of this compound and its potential side effects.
合成方法
The synthesis of N-(4-ethoxyphenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide involves the reaction of 4-ethoxyaniline with propylsulfonyl chloride, followed by the addition of piperidine and subsequent cyclization. The resulting compound is then purified through recrystallization to obtain pure this compound.
科学研究应用
N-(4-ethoxyphenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide has been widely used in scientific research due to its ability to modulate the activity of certain enzymes and receptors. One of the main applications of this compound is in the study of pain and inflammation. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in pain and inflammation. This makes this compound a potential candidate for the development of new pain medications.
属性
IUPAC Name |
N-(4-ethoxyphenyl)-1-propylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-3-12-24(21,22)19-11-5-6-14(13-19)17(20)18-15-7-9-16(10-8-15)23-4-2/h7-10,14H,3-6,11-13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUMZMBZMFGVII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-ethyl-2,6-dimethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5317756.png)
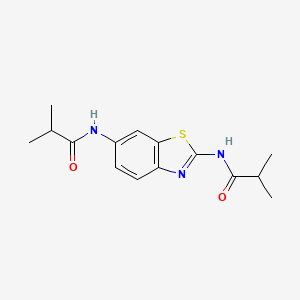
![N-{[5-(2-fluorophenyl)-2-furyl]methyl}cyclopropanamine hydrochloride](/img/structure/B5317774.png)
![N-ethyl-1-methyl-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5317778.png)
![3-(2-chloro-8-methyl-3-quinolinyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5317786.png)
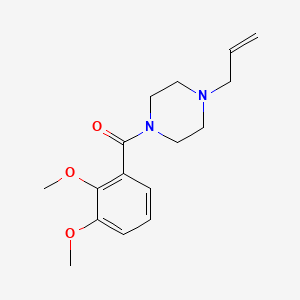
![4-{2-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzenesulfonamide](/img/structure/B5317792.png)
![{3-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.1.0~2,6~]dec-4-ylsulfonyl]-4-methoxyphenyl}acetic acid](/img/structure/B5317798.png)
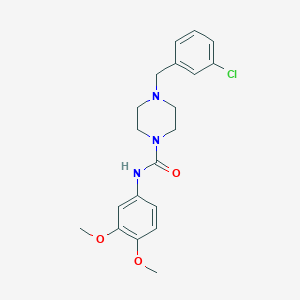
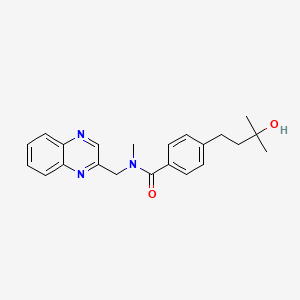
![1-[(3-methyl-5-isoxazolyl)carbonyl]-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5317810.png)
![2-(4-ethylphenyl)-1-[3-(1H-imidazol-1-yl)propyl]-1H-imidazole](/img/structure/B5317826.png)
![3-[1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-N-(4-chlorophenyl)-2-cyanoacrylamide](/img/structure/B5317840.png)
![rel-(1S,3R)-3-amino-N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]cyclopentanecarboxamide dihydrochloride](/img/structure/B5317842.png)